GSK-2586881 is a recombinant form of human angiotensin-converting enzyme 2, developed by GlaxoSmithKline. This compound has garnered attention for its potential therapeutic applications in conditions such as acute respiratory distress syndrome and pulmonary arterial hypertension. It operates by modulating the renin-angiotensin system, which plays a crucial role in cardiovascular and pulmonary health.
GSK-2586881 is classified as a recombinant protein therapeutic. It is derived from human angiotensin-converting enzyme 2, which is an enzyme that converts angiotensin II to angiotensin-(1-7), thereby counteracting the effects of angiotensin II, such as vasoconstriction and inflammation. The compound has been primarily studied in clinical trials aimed at evaluating its efficacy and safety in various pulmonary conditions.
The synthesis of GSK-2586881 involves recombinant DNA technology. The gene encoding human angiotensin-converting enzyme 2 is inserted into a suitable expression vector, which is then introduced into host cells (commonly Chinese hamster ovary cells). These cells produce the enzyme, which is subsequently harvested and purified.
The purification process typically includes several chromatographic techniques, such as affinity chromatography, to isolate the active form of the enzyme. The final product undergoes rigorous quality control to ensure its purity and biological activity.
GSK-2586881 retains the structural characteristics of human angiotensin-converting enzyme 2. Its molecular structure consists of a single polypeptide chain that folds into a specific three-dimensional conformation essential for its enzymatic activity.
The molecular weight of GSK-2586881 is approximately 100 kDa. Structural studies, including X-ray crystallography, reveal that the active site of the enzyme contains critical residues necessary for substrate binding and catalysis.
GSK-2586881 catalyzes the conversion of angiotensin II to angiotensin-(1-7). This reaction involves the hydrolysis of peptide bonds in angiotensin II, leading to the formation of the biologically active peptide angiotensin-(1-7), which has vasodilatory properties.
The kinetic parameters of GSK-2586881 have been characterized using Michaelis-Menten kinetics. The enzyme exhibits high affinity for its substrate, with a low Km value indicating efficient catalysis under physiological conditions.
The mechanism of action for GSK-2586881 involves binding to angiotensin II and facilitating its cleavage into angiotensin-(1-7). This process not only reduces levels of angiotensin II but also enhances the protective effects mediated by angiotensin-(1-7), including vasodilation and anti-inflammatory effects.
Studies have shown that administration of GSK-2586881 leads to significant reductions in pulmonary vascular resistance and improvements in oxygenation in animal models of acute lung injury, indicating its potential therapeutic benefits.
GSK-2586881 is a glycoprotein with high solubility in aqueous solutions due to its hydrophilic nature. It is stable under physiological pH conditions but may require specific storage conditions to maintain activity over time.
The compound exhibits enzymatic activity that can be quantified using various biochemical assays. Stability studies indicate that GSK-2586881 maintains its activity across a range of temperatures, although prolonged exposure to extreme conditions may lead to denaturation.
GSK-2586881 has been investigated for its potential applications in treating acute respiratory distress syndrome and pulmonary arterial hypertension. Clinical trials have shown promising results in improving outcomes for patients suffering from these conditions by modulating the renin-angiotensin system and reducing inflammation.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5